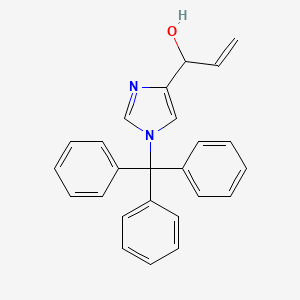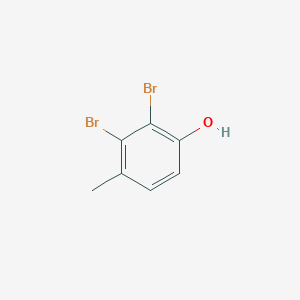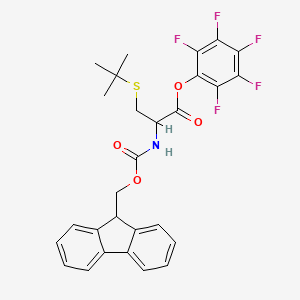
Fmoc-DL-Cys(tBu)-OPfp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Cys(tBu)-OPfp, also known as 9-fluorenylmethoxycarbonyl-S-tert-butyl-L-cysteine pentafluorophenyl ester, is a compound widely used in peptide synthesis. It serves as a protected form of cysteine, an amino acid, which is crucial in the formation of disulfide bonds in proteins. The Fmoc group protects the amino group, while the tert-butyl group protects the thiol group, making it stable and suitable for solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(tBu)-OPfp typically involves the protection of the cysteine thiol group with a tert-butyl group and the amino group with a 9-fluorenylmethoxycarbonyl group. The pentafluorophenyl ester is then introduced to activate the carboxyl group, facilitating peptide bond formation. The reaction conditions often involve the use of organic solvents like dichloromethane and N,N-dimethylformamide, with reagents such as diisopropylcarbodiimide and pentafluorophenol .
Industrial Production Methods
Industrial production of Fmoc-Cys(tBu)-OPfp follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification .
化学反応の分析
Types of Reactions
Fmoc-Cys(tBu)-OPfp undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like diisopropylcarbodiimide.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Diisopropylcarbodiimide and pentafluorophenol in dichloromethane.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-Cys(tBu)-OPfp is incorporated as a cysteine residue .
科学的研究の応用
Chemistry
In chemistry, Fmoc-Cys(tBu)-OPfp is used extensively in solid-phase peptide synthesis, enabling the creation of complex peptides and proteins .
Biology
In biological research, it is used to synthesize peptides that are crucial for studying protein-protein interactions and enzyme functions .
Medicine
In medicine, peptides synthesized using Fmoc-Cys(tBu)-OPfp are used in drug development, particularly in creating peptide-based therapeutics .
Industry
Industrially, it is used in the production of peptides for various applications, including cosmetics and food additives .
作用機序
The mechanism of action of Fmoc-Cys(tBu)-OPfp involves the protection of the cysteine thiol and amino groups, allowing for selective reactions during peptide synthesis. The pentafluorophenyl ester activates the carboxyl group, facilitating peptide bond formation .
類似化合物との比較
Similar Compounds
Fmoc-Cys(tBu)-OH: Similar in structure but lacks the pentafluorophenyl ester, making it less reactive in peptide coupling reactions.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl as a protecting group for the thiol, offering different stability and reactivity profiles.
Fmoc-Cys(Trt)-OH: Uses trityl as a protecting group, providing different deprotection conditions and stability.
Uniqueness
Fmoc-Cys(tBu)-OPfp is unique due to its pentafluorophenyl ester, which enhances its reactivity in peptide coupling reactions, making it highly efficient for solid-phase peptide synthesis .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQZWMUIWPEDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
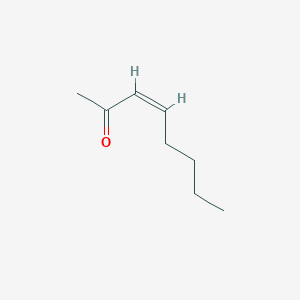
![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
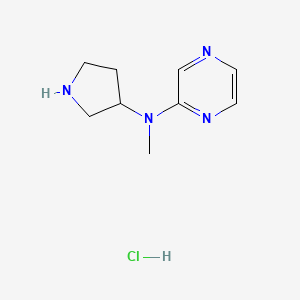
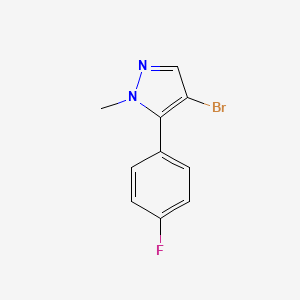
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)

![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
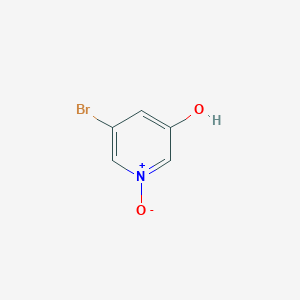
![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)
